REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[N:9](COC(=O)C(C)(C)C)[CH:8]=[N:7][C:6]=2[N:5]([CH2:21][CH2:22][CH2:23][C:24]([O:26]CC)=[O:25])[C:3]1=[O:4].Cl>[OH-].[Na+]>[CH3:1][N:2]1[C:11](=[O:12])[C:10]2[NH:9][CH:8]=[N:7][C:6]=2[N:5]([CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25])[C:3]1=[O:4] |f:2.3|
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Name
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1-methyl-3(carboethoxypropyl)-7-(pivaloyloxymethyl)xanthine
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Quantity
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508 mg
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Type
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reactant
|
Smiles
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CN1C(=O)N(C=2N=CN(C2C1=O)COC(C(C)(C)C)=O)CCCC(=O)OCC
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Name
|
|
Quantity
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36.2 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated under nitrogen at 95°-100° for 2 hrs
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Duration
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2 h
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Type
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DISSOLUTION
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Details
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The oil dissolved
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Type
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TEMPERATURE
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Details
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After cooling the reaction mixure, it
|
Type
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EXTRACTION
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Details
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the solution extracted with 3×5 ml chloroform
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Type
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CUSTOM
|
Details
|
to remove the pivalic acid
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Type
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WASH
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Details
|
After washing the chloroform
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Type
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CUSTOM
|
Details
|
the residue dried in vacuo at room temperature
|
Type
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DISSOLUTION
|
Details
|
The crude product was dissolved in about 22 ml hot water
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Type
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CONCENTRATION
|
Details
|
decolorized and concentrated to 15 ml, at which time 159 mg of a crystalline product
|
Type
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CUSTOM
|
Details
|
was obtained
|
Type
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TEMPERATURE
|
Details
|
upon cooling
|
Name
|
|
Type
|
|
Smiles
|
CN1C(=O)N(C=2N=CNC2C1=O)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |